Superior CYP2D6 Phenotype Discrimination versus Metoprolol, Timolol, and Propranolol
The contribution of debrisoquine polymorphism to the metabolism and action of beta-blockers varies widely. A comparative study demonstrated that oxidation phenotype is a major determinant of the metabolism, pharmacokinetics, and pharmacological actions for bufuralol, metoprolol, and timolol, but notably not for propranolol [1]. This indicates bufuralol's pharmacokinetic profile, including its area under the curve (AUC) and elimination half-life, is significantly altered in poor metabolizers (PMs), a property that makes it a more sensitive phenotypic probe than propranolol [1].
| Evidence Dimension | CYP2D6 phenotype-dependent pharmacokinetics |
|---|---|
| Target Compound Data | Major determinant of metabolism and action in poor metabolizers (PMs) [1]. |
| Comparator Or Baseline | Propranolol: Pharmacokinetics and pharmacodynamics not related to debrisoquine polymorphism [1]. Metoprolol/Timolol: Also majorly determined by phenotype [1]. |
| Quantified Difference | Qualitative difference: Bufuralol's disposition is phenotype-dependent, whereas propranolol's is not. This establishes bufuralol as a more specific probe for detecting the PM phenotype within the beta-blocker class. |
| Conditions | Human clinical pharmacokinetic study comparing beta-blocker disposition in subjects phenotyped for debrisoquine hydroxylation (CYP2D6). |
Why This Matters
This evidence establishes bufuralol's unique position among beta-blockers as a sensitive and specific probe for CYP2D6 phenotyping, where substituting it with propranolol would yield a false negative result for the PM phenotype.
- [1] Lennard MS, et al. Debrisoquine polymorphism and the metabolism and action of metoprolol, timolol, propranolol and atenolol. Xenobiotica. 1986;16(5):435-47. doi:10.3109/00498258609050250 View Source
